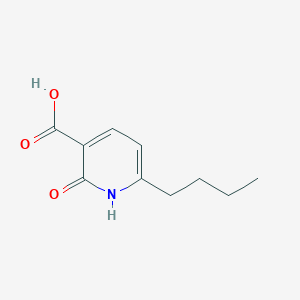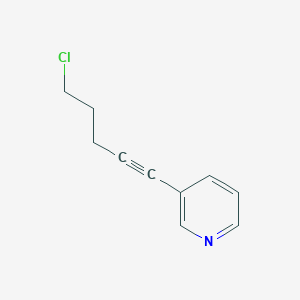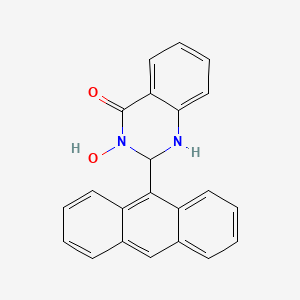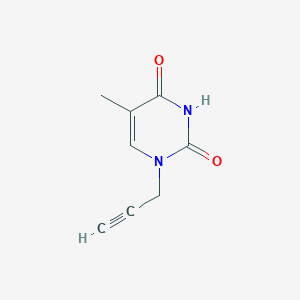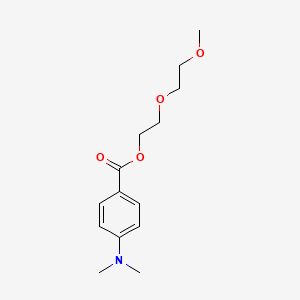![molecular formula C7H7ClOS B12566727 Benzene, 1-chloro-2-[(S)-methylsulfinyl]- CAS No. 172338-47-5](/img/structure/B12566727.png)
Benzene, 1-chloro-2-[(S)-methylsulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-2-[(S)-methylsulfinyl]-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a (S)-methylsulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-[(S)-methylsulfinyl]- typically involves the chlorination of benzene followed by the introduction of the (S)-methylsulfinyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The (S)-methylsulfinyl group can be introduced through a sulfoxidation reaction using appropriate sulfoxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-chloro-2-[(S)-methylsulfinyl]- can undergo oxidation reactions, where the (S)-methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can also undergo reduction reactions, where the (S)-methylsulfinyl group can be reduced to a sulfide group.
Substitution: The chlorine atom on the benzene ring can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-2-[(S)-methylsulfinyl]- involves its interaction with various molecular targets The (S)-methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity The chlorine atom can undergo substitution reactions, allowing the compound to form new bonds with other molecules
Comparaison Avec Des Composés Similaires
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Benzene, 1-chloro-2-methyl-: Similar structure but lacks the (S)-methylsulfinyl group.
Benzene, 1-chloro-2-(chloromethyl)-: Contains an additional chlorine atom on the methyl group.
Uniqueness: Benzene, 1-chloro-2-[(S)-methylsulfinyl]- is unique due to the presence of the (S)-methylsulfinyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to participate in specific redox reactions and provides potential for diverse applications in various fields.
Propriétés
Numéro CAS |
172338-47-5 |
|---|---|
Formule moléculaire |
C7H7ClOS |
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
1-chloro-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3/t10-/m0/s1 |
Clé InChI |
JBBMLDVMKGVUIS-JTQLQIEISA-N |
SMILES isomérique |
C[S@](=O)C1=CC=CC=C1Cl |
SMILES canonique |
CS(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


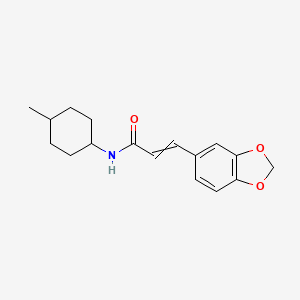

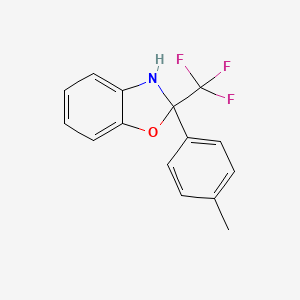
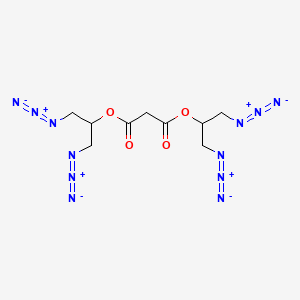
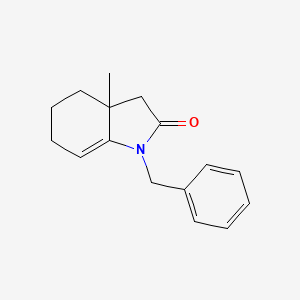
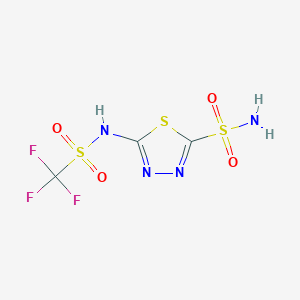
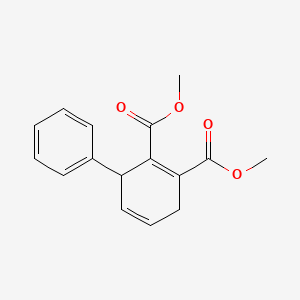
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
